molecular formula C20H17NO3S2 B2389598 (Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 19389-15-2

(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2389598
CAS No.: 19389-15-2
M. Wt: 383.48
InChI Key: KPDONTLHKYNYKX-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound belonging to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzylidene group, which is a benzene ring attached to a carbon-carbon double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of benzaldehyde with rhodanine-3-acetic acid in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzylidene group.

Scientific Research Applications

(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-benzyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is unique due to its specific ester group, which can influence its biological activity and pharmacokinetic properties. The presence of the benzyl group can enhance its ability to interact with hydrophobic pockets in target proteins, potentially increasing its potency as an inhibitor.

Properties

IUPAC Name

benzyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S2/c22-18(24-14-16-9-5-2-6-10-16)11-12-21-19(23)17(26-20(21)25)13-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDONTLHKYNYKX-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.